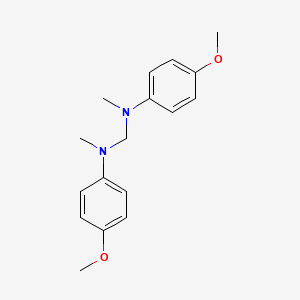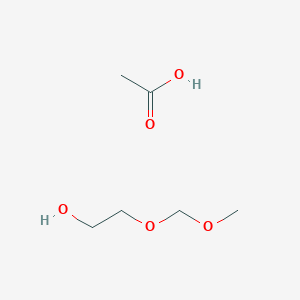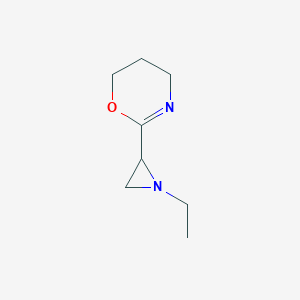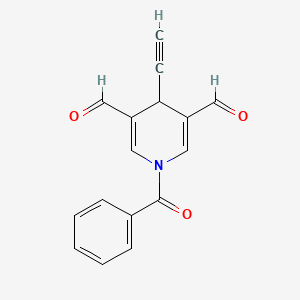
1-Benzoyl-4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde is a heterocyclic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used as calcium channel blockers in medicinal chemistry . The unique structure of this compound, featuring both benzoyl and ethynyl groups, makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dihydropyridines, including 1-Benzoyl-4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde, can be achieved through the Hantzsch reaction. This involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . The reaction typically proceeds under mild conditions and can be catalyzed by various agents such as metal perchlorates, aluminum chloride, or even under solvent-free conditions using heterogeneous catalysts .
Industrial Production Methods: Industrial production of 1,4-dihydropyridines often employs multicomponent reactions (MCRs) due to their efficiency in producing structurally diverse molecules from simple starting materials . These methods are scalable and can be optimized for high yields and purity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzoyl-4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives through dehydrogenation.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Introduction of different functional groups at the ethynyl or benzoyl positions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Often employs nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridines.
Aplicaciones Científicas De Investigación
1-Benzoyl-4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits calcium influx into cells, which can modulate various physiological processes such as muscle contraction and neurotransmitter release . This makes it a valuable compound in the study of cardiovascular and neurological functions.
Comparación Con Compuestos Similares
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high vascular selectivity and use in treating hypertension.
Uniqueness: 1-Benzoyl-4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde stands out due to its unique structural features, such as the presence of both benzoyl and ethynyl groups. These modifications can enhance its biological activity and selectivity compared to other 1,4-dihydropyridines .
Propiedades
Número CAS |
62827-37-6 |
|---|---|
Fórmula molecular |
C16H11NO3 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
1-benzoyl-4-ethynyl-4H-pyridine-3,5-dicarbaldehyde |
InChI |
InChI=1S/C16H11NO3/c1-2-15-13(10-18)8-17(9-14(15)11-19)16(20)12-6-4-3-5-7-12/h1,3-11,15H |
Clave InChI |
ANHGMRDSJOJUPZ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1C(=CN(C=C1C=O)C(=O)C2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(methylsulfanyl)methylidene]nonanoic acid](/img/structure/B14513835.png)
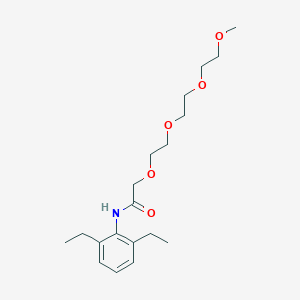

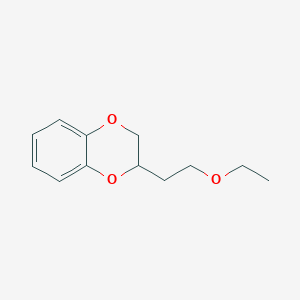
![2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14513855.png)
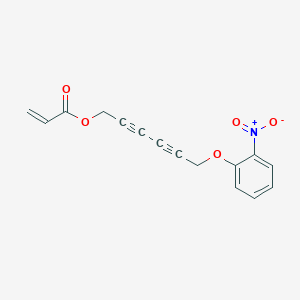

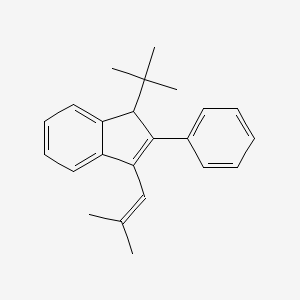
![1-(4-Fluorophenyl)-4-nitrobicyclo[2.2.2]octane](/img/structure/B14513875.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14513879.png)
![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14513881.png)
